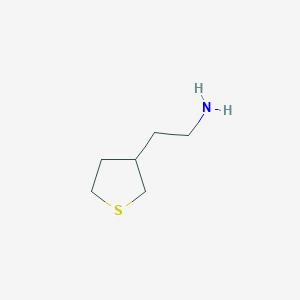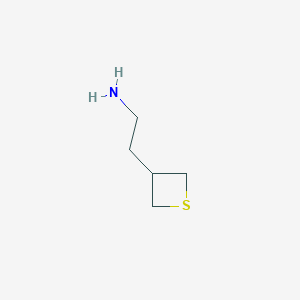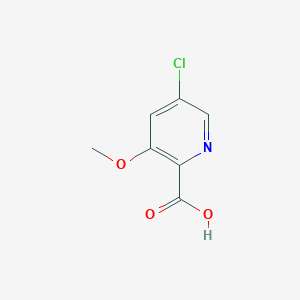
5-Chlor-3-methoxy-pyridin-2-carbonsäure
Übersicht
Beschreibung
5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6ClNO3 It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-methoxy-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway . This suggests that 5-Chloro-3-methoxy-pyridine-2-carboxylic acid might also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (18758) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Related compounds, such as indole derivatives, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that the compound is a yellow solid and is stable under ambient conditions .
Biochemische Analyse
Biochemical Properties
5-Chloro-3-methoxy-pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the kynurenine pathway, which is a metabolic pathway leading to the production of nicotinamide adenine dinucleotide (NAD+) . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall metabolic flux.
Cellular Effects
The effects of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the immune response and cellular proliferation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 5-Chloro-3-methoxy-pyridine-2-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes in the kynurenine pathway, thereby reducing the production of downstream metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in vitro or in vivo can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues.
Metabolic Pathways
5-Chloro-3-methoxy-pyridine-2-carboxylic acid is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as kynurenine aminotransferase and kynureninase, influencing the production of metabolites like quinolinic acid and NAD+ . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, while binding proteins help in its localization and accumulation in specific cellular compartments . The distribution of this compound can influence its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria or nucleus, where it can exert its effects on metabolic enzymes or gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid typically involves the chlorination of 3-methoxy-pyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-Methoxy-pyridine-2-carboxylic acid
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The reaction yields 5-Chloro-3-methoxy-pyridine-2-carboxylic acid as a yellow solid .
Industrial Production Methods
Industrial production methods for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid may involve large-scale chlorination processes using similar reagents and conditions as described above. The scalability of the reaction is facilitated by the availability of starting materials and the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-methoxy-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).
Oxidation: Oxidizing agents (e.g., KMnO4), solvent (e.g., water), temperature (e.g., room temperature).
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether), temperature (e.g., reflux).
Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., K2CO3), solvent (e.g., toluene), temperature (e.g., reflux).
Major Products Formed
Substitution: 5-Amino-3-methoxy-pyridine-2-carboxylic acid
Oxidation: 5-Chloro-3-methoxy-pyridine-2-carboxylate
Reduction: 5-Chloro-3-methoxy-pyridine-2-methanol
Coupling: Biaryl derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-methylpyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
3-Methoxypyridine: Lacks the carboxylic acid and chlorine substituents.
5-Chloro-2-methoxypyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness
5-Chloro-3-methoxy-pyridine-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorine atom and a methoxy group on the pyridine ring, along with a carboxylic acid group, allows for diverse chemical modifications and applications.
Eigenschaften
IUPAC Name |
5-chloro-3-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPEVXBEZKGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1457581.png)

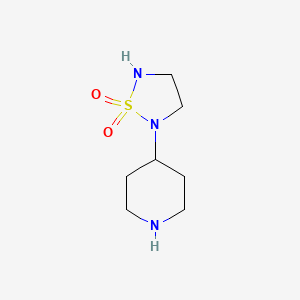

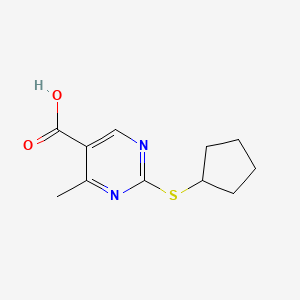
![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)


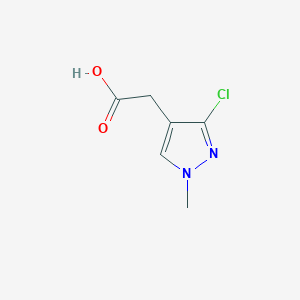
![7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine](/img/structure/B1457596.png)

